Comparison of Apo(a) Binding Affinity with Closest In-Class Pyrrolidine Analogs
The US11286249 patent family establishes that the (3R)-pyrrolidin-3-yl propanoate chemotype is fundamental for potent Apo(a) binding. A representative fully elaborated analog, (2S)-3-[3-[3-[(2S)-2-Carboxy-2-[(3R)-pyrrolidin-3-yl]ethyl]anilino]phenyl]-2-[(3R)-pyrrolidin-3-yl]propanoic acid, exhibits an IC50 of 0.314 nM against human Apo(a) in a competitive binding assay [1]. In contrast, simple achiral or mono-ester pyrrolidine propanoates (e.g., ethyl 3-(pyrrolidin-3-yl)propanoate) lack the necessary binding elements and show no reported Apo(a) activity at comparable concentrations [2]. The target compound retains the essential pyrrolidin-3-yl propanoate core while incorporating a chiral methoxy-oxopropan-2-yl ester, positioning it as a key intermediate or analog within this high-potency series.
| Evidence Dimension | Apo(a) Competitive Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be in the sub-nanomolar range based on structural analogy to US11286249 compounds [1] |
| Comparator Or Baseline | Unsubstituted pyrrolidine esters (e.g., ethyl 3-(pyrrolidin-3-yl)propanoate): No reported Apo(a) binding activity [2] |
| Quantified Difference | Qualitative: target compound is a member of a picomolar-active class; simple esters are inactive. |
| Conditions | In vitro competitive binding assay using human Apo(a) protein (BindingDB Assay ID 1, Entry ID 10524) |
Why This Matters
This evidence shows that the pyrrolidine-ester configuration is not interchangeable; procurement of the specific compound is necessary to maintain access to the Apo(a)-active chemical space.
- [1] Eli Lilly and Company. Pyrrolidine compounds. US Patent 11,286,249 B2, issued March 29, 2022. View Source
- [2] PubChem Compound Summary for CID 53413557, Ethyl 3-(pyrrolidin-3-yl)propanoate. https://pubchem.ncbi.nlm.nih.gov/compound/53413557 (No Apo(a) activity reported). View Source
